1-(3-Oxopiperazin-1-yl)butane-1,3-dione
Overview
Description
“1-(3-Oxopiperazin-1-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H12N2O3 . It has a molecular weight of 184.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a butane-1,3-dione group . Further structural analysis would require more specific data such as NMR, HPLC, LC-MS, or UPLC results .Scientific Research Applications
Biotechnological Applications
The production and purification of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have significant implications in biotechnology. These compounds have a wide range of applications due to their potential as bio-based platform chemicals. The review by Xiu & Zeng (2008) emphasizes the importance of efficient downstream processing methods, including evaporation, distillation, and membrane filtration, to reduce production costs and enhance yield and purity.
Environmental Science
In the field of environmental science, the development of membranes for gas separation is crucial for industrial applications, such as carbon capture and storage. Scovazzo (2009) discusses the performance of supported ionic liquid membranes (SILMs) in gas separations, highlighting their superiority over standard polymers and the need for further research to optimize their efficiency and selectivity.
Properties
IUPAC Name |
1-(3-oxopiperazin-1-yl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)4-8(13)10-3-2-9-7(12)5-10/h2-5H2,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRIUVXZBEIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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